molecular formula C21H20O3 B2375714 5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione CAS No. 1023850-58-9

5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione

Cat. No.: B2375714
CAS No.: 1023850-58-9
M. Wt: 320.388
InChI Key: ALKUTOKYIMQMRI-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione typically involves multiple steps. One common method includes the reaction of cyclohexane-1,3-dione with 4-phenylbenzaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and reduction steps, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-phenylphenyl)cyclohexane-1,3-dione
  • 5-Methyl-2-(2-oxo-2-(3-phenylphenyl)ethyl)cyclohexane-1,3-dione
  • 5-Methyl-2-(2-oxo-2-(4-methylphenyl)ethyl)cyclohexane-1,3-dione

Uniqueness

5-Methyl-2-(2-oxo-2-(4-phenylphenyl)ethyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of both a cyclohexane ring and a phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-14-11-20(23)18(21(24)12-14)13-19(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,14,18H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKUTOKYIMQMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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